4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(azepan-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-14-20-18(22-11-7-2-3-8-12-22)16-13-17(23-19(16)21-14)15-9-5-4-6-10-15/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQQXUMAAHSSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1-Azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and therapeutic implications, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H21N3S
- CAS Number : 379251-46-4
This thienopyrimidine derivative features a thieno[2,3-d]pyrimidine core substituted with an azepane and a phenyl group, contributing to its unique biological properties.
Research indicates that compounds similar to this compound interact with various biological targets:
- Potassium Channel Modulation : The compound has been identified as a potential potassium channel inhibitor. Potassium channels play crucial roles in cellular excitability and signaling pathways, making them significant targets for therapeutic intervention in conditions such as cardiovascular diseases and neurological disorders .
- Receptor Antagonism : Similar thienopyrimidine derivatives have shown effectiveness as antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. These compounds demonstrate high binding affinity and potent in vitro antagonistic activity, suggesting potential applications in hormone-related therapies .
In Vitro Studies
In vitro evaluations of this compound have demonstrated various biological activities:
- Cardiovascular Effects : Compounds within this class have shown significant inotropic effects on cardiac tissues, indicating their potential use in treating heart failure or other cardiovascular conditions. For instance, studies on related thienopyrimidines revealed direct inotropic and vasodilatory effects when administered to isolated heart models .
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound:
- Animal Models : Research involving animal models has indicated that the compound can effectively modulate physiological responses associated with potassium channel activity. This modulation can lead to improved outcomes in models of hypertension and arrhythmias .
Case Studies
Several case studies highlight the therapeutic implications of compounds related to this compound:
- LHRH Antagonists : A study involving a thieno[2,3-d]pyrimidine derivative demonstrated its ability to suppress plasma LH levels significantly in castrated male cynomolgus monkeys, showcasing its potential use in reproductive health therapies .
- Potassium Channel Blockers : Another case study illustrated the efficacy of related compounds as blockers of specific voltage-gated potassium channels, which are critical in managing atrial fibrillation and other cardiac arrhythmias .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Scientific Research Applications
Pharmacological Applications
2.1 Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Research suggests that the incorporation of the azepanyl group enhances the binding affinity to specific targets involved in cancer progression. One study demonstrated that modifications in the thieno[2,3-d]pyrimidine scaffold could lead to compounds with improved selectivity and potency against tumor cells .
2.2 Neuroprotective Effects
The neuroprotective potential of thieno[2,3-d]pyrimidines has garnered attention, particularly in the context of neurodegenerative diseases. Compounds with similar structures have been shown to modulate glutamate receptors, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. The azepanyl substitution may enhance blood-brain barrier permeability, allowing for better central nervous system (CNS) targeting .
2.3 Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases. Thieno[2,3-d]pyrimidines have been investigated for their anti-inflammatory effects. The azepanyl group may play a role in modulating inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response .
Synthesis and Derivative Development
3.1 Synthetic Methodologies
The synthesis of 4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Condensation Reactions: Utilizing thienopyrimidine precursors and azepane derivatives.
- Cyclization Techniques: Employing cyclization strategies to form the thieno[2,3-d]pyrimidine core structure.
These methodologies are crucial for optimizing yield and purity of the target compound .
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations at Position 4
4-(1-Azepanyl) Group (Target Compound) :
The seven-membered azepane ring introduces conformational flexibility and moderate lipophilicity (calculated logP ~3.2), which may enhance membrane permeability compared to smaller heterocycles.- 4-Piperazinyl Derivatives: Compounds like 4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazine () feature a six-membered piperazine ring. The piperazine group increases solubility due to its basic nitrogen but reduces metabolic stability compared to azepane .
4-Piperidinyl Analog :
The compound 4-(1-piperidinyl)-6-(3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine () demonstrates that piperidine substitution retains kinase inhibitory activity but with reduced GPCR antagonism compared to azepane-containing derivatives .
Substituent Variations at Position 6
6-Phenyl Group (Target Compound) :
The phenyl ring contributes to π-π stacking interactions with hydrophobic enzyme pockets, as seen in CHK1 inhibitors ().- 6-(1,3,4-Oxadiazol-2-yl) Derivatives: Compounds such as 5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione () replace the phenyl group with an oxadiazole ring, enhancing antimicrobial activity (MIC = 8–16 µg/mL against Proteus vulgaris) but reducing selectivity for mammalian targets .
Substituent Variations at Position 2
2-Methyl Group (Target Compound) :
Methyl substitution at position 2 sterically shields the core structure, improving metabolic stability.- 2-Chloro Derivatives: Analogs like 2-chloro-4-(4-trifluoromethylphenoxy)thieno[2,3-d]pyrimidine () exhibit higher reactivity for nucleophilic substitution, facilitating further functionalization but increasing toxicity risks .
Target Compound
Key Analogs
Physicochemical and ADMET Properties
Q & A
Basic: What are the established synthetic routes for 4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Formation : Cyclocondensation of 2-aminothiophene derivatives with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions to construct the thieno[2,3-d]pyrimidine core .
Substituent Introduction : The azepanyl group is introduced via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) at the 4-position. Phenyl and methyl groups are incorporated through Suzuki-Miyaura cross-coupling or direct alkylation .
Optimization : Reaction conditions (temperature, solvent, catalyst loading) are critical for yield and purity. For example, triethylamine in acetonitrile under reflux with palladium catalysts is used for coupling reactions .
Basic: How is the structural integrity of this compound verified?
Methodological Answer:
Characterization employs:
Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons for phenyl groups, methyl singlet at δ ~2.5 ppm) .
- IR : Validate carbonyl (C=O) or amine (N-H) stretches in the azepanyl moiety .
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ ion matching C₂₂H₂₆N₄S).
X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .
Basic: What preliminary biological assays are recommended for this compound?
Methodological Answer:
Initial screening focuses on:
Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .
Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with structurally similar compounds like pyrido[3,4-d]pyrimidine derivatives .
Enzyme Inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced: How to design experiments to elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
Substituent Variation : Synthesize derivatives with modified azepanyl groups (e.g., 1-piperazinyl), alternative aryl substituents (e.g., 4-chlorophenyl), or methyl replacements (e.g., ethyl, isopropyl) .
Biological Profiling : Test derivatives in parallel assays to correlate structural changes with activity shifts (e.g., enhanced selectivity for cancer vs. microbial targets) .
Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., EGFR kinase) and validate with mutagenesis .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Purity Assessment : Re-analyze compound purity via HPLC (≥95% purity threshold) to exclude impurities as confounding factors .
Assay Standardization : Replicate experiments under controlled conditions (e.g., consistent cell passage number, serum-free media) .
Meta-Analysis : Compare data with structurally analogous compounds (e.g., 4-chloro-6-propylthieno[2,3-d]pyrimidine) to identify trends in substituent-driven activity .
Advanced: What strategies optimize the pharmacokinetic profile of this compound?
Methodological Answer:
Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility while retaining azepanyl ring rigidity .
Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., methyl oxidation). Stabilize via fluorination or steric hindrance .
Prodrug Design : Mask labile groups (e.g., ester prodrugs for carboxylic acid derivatives) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
